molecular formula C15H11BrN2O B1274049 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole CAS No. 864836-24-8

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole

Cat. No.: B1274049
CAS No.: 864836-24-8
M. Wt: 315.16 g/mol
InChI Key: LGZMKORRYZIXDY-UHFFFAOYSA-N
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Description

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring substituted with benzyl and bromophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine with 4-bromobenzoyl chloride in the presence of a base, followed by cyclization with a nitrile oxide intermediate . The reaction is usually carried out in an organic solvent such as acetonitrile at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in redox reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while oxidation and reduction can modify the oxadiazole ring or the substituents.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Benzyl-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-Benzyl-3-(4-fluorophenyl)-1,2,4-oxadiazole
  • 5-Benzyl-3-(4-methylphenyl)-1,2,4-oxadiazole

Uniqueness

5-Benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s biological activity and material properties .

Properties

IUPAC Name

5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(19-18-15)10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZMKORRYZIXDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=NO2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395368
Record name 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864836-24-8
Record name 5-benzyl-3-(4-bromophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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